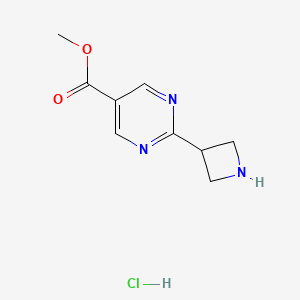

![molecular formula C9H16ClNO2 B2557762 5-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride CAS No. 2377031-85-9](/img/structure/B2557762.png)

5-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 205.68 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 7-azaspiro[3.5]nonane-2-ol and its hydrochloride compound involves several steps . The process starts with N-Boc-4-piperidone as a raw material, followed by a Wittig reaction to prepare N-Boc-4-methylenepiperidine. Then, zinc/copper is used for the catalysis of trichloroacetyl chloride to carry out [2+2] cyclisation for preparing N-Boc-7-azaspiro ketone. The azaspiro ketone intermediate is reduced into N-Boc-7-azaspiro-ol by sodium borohydride at room temperature, and finally, 2mol/L hydrochloric acid-ethyl acetate is used for removing Boc to prepare the target product hydrochloride .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO2.ClH/c11-8(12)7-5-9(6-7)1-3-10-4-2-9;/h7,10H,1-6H2,(H,11,12);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its IUPAC name is 5-azaspiro[3.5]nonane-8-carboxylic acid hydrochloride . The compound has a molecular weight of 205.68 .Wissenschaftliche Forschungsanwendungen

Diversity-Oriented Synthesis of Azaspirocycles

The utility of "5-Azaspiro[3.5]nonane-2-carboxylic acid; hydrochloride" extends to the diversity-oriented synthesis of azaspirocycles, which are crucial scaffolds in medicinal chemistry. Multicomponent condensation reactions involving N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane offer rapid access to omega-unsaturated dicyclopropylmethylamines. These intermediates are converted into heterocyclic azaspirocycles, including 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes through selective ring-closing metathesis, epoxide opening, or reductive amination. The resulting pyrrolidines, piperidines, and azepines derived from these processes are significant for chemistry-driven drug discovery due to their functionalized structures that are adaptable for various pharmacological applications (Wipf, Stephenson, & Walczak, 2004).

Synthesis of Spirocyclic Oxetane-Fused Benzimidazole

Another innovative application is the synthesis of spirocyclic oxetanes, including 2-oxa-7-azaspiro[3.5]nonane. These structures are converted into o-cycloalkylaminoacetanilides for oxidative cyclizations, leading to the formation of ring-fused benzimidazoles. The x-ray crystal structure of the new tetracyclic system resulting from this synthesis demonstrates the potential of "5-Azaspiro[3.5]nonane-2-carboxylic acid; hydrochloride" in creating complex heterocyclic systems that could have implications in drug design and discovery (Gurry, McArdle, & Aldabbagh, 2015).

Novel Amino Acids Synthesis

The compound also plays a role in the synthesis of novel amino acids, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid. These amino acids, characterized by their spirocyclic scaffold, contribute to the family of sterically constrained amino acids useful in chemistry, biochemistry, and drug design, showcasing the compound's versatility in contributing to the development of new biochemical tools (Radchenko, Grygorenko, & Komarov, 2010).

Construction of Azaspirocyclic Cores

Efficient strategies for constructing azaspirocyclic cores, such as the 6-azaspiro[4.5]decane ring system, have been developed using "5-Azaspiro[3.5]nonane-2-carboxylic acid; hydrochloride." This method involves intramolecular ene reactions of acylnitroso compounds, leading to spirocyclic products that are integral to the cores of natural products like halichlorine and pinnaic acids. Such synthetic methodologies underscore the importance of "5-Azaspiro[3.5]nonane-2-carboxylic acid; hydrochloride" in advancing organic synthesis, particularly in the construction of complex natural product analogs (Matsumura, Aoyagi, & Kibayashi, 2003).

Safety and Hazards

The compound is classified under the GHS07 hazard class. The hazard statements associated with this compound are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

Eigenschaften

IUPAC Name |

5-azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-8(12)7-5-9(6-7)3-1-2-4-10-9;/h7,10H,1-6H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPFTYWJUCASCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2(C1)CC(C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2557683.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2557686.png)

![6-{[4-(2,3-dimethylphenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2557687.png)

![2-(4-Butoxyphenyl)-4-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrazolo[1,5-a]pyrazine](/img/structure/B2557688.png)

![N-(4-chlorophenyl)-N'-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea](/img/structure/B2557690.png)

![3-[Carboxy(hydroxy)methyl]benzoic acid](/img/structure/B2557694.png)

![N-(4-acetylphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2557696.png)

![Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoate](/img/structure/B2557697.png)

![8-Oxa-1-azaspiro[5.5]undecane](/img/structure/B2557698.png)

![2-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2557702.png)